Dextromethorphan Hydrobromide Dextromethorphan Hydrobromide Dextromethorphan Hydrobromide is the hydrobromide salt form of dextromethorphan, a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex.
Methyl analog of DEXTRORPHAN that shows high affinity binding to several regions of the brain, including the medullary cough center. This compound is an NMDA receptor antagonist (RECEPTORS, N-METHYL-D-ASPARTATE) and acts as a non-competitive channel blocker. It is one of the widely used ANTITUSSIVES, and is also used to study the involvement of glutamate receptors in neurotoxicity.
See also: Dextromethorphan (has active moiety); Dextromethorphan Hydrobromide; Guaifenesin (component of); Acetaminophen; Dextromethorphan Hydrobromide (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 125-69-9
VCID: VC0002336
InChI: InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1
SMILES: CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br
Molecular Formula: C18H26BrNO
Molecular Weight: 352.3 g/mol

Dextromethorphan Hydrobromide

CAS No.: 125-69-9

Cat. No.: VC0002336

Molecular Formula: C18H26BrNO

Molecular Weight: 352.3 g/mol

* For research use only. Not for human or veterinary use.

Dextromethorphan Hydrobromide - 125-69-9

CAS No. 125-69-9
Molecular Formula C18H26BrNO
Molecular Weight 352.3 g/mol
IUPAC Name (1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide
Standard InChI InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1
Standard InChI Key MISZALMBODQYFT-URVXVIKDSA-N
Isomeric SMILES CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br
SMILES CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br
Canonical SMILES CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br

Chemical and Structural Characteristics

Molecular Identity and Physicochemical Properties

Dextromethorphan hydrobromide (CAS 125-69-9) is the hydrobromide salt of dextromethorphan, a dextrorotatory enantiomer of the methylated morphinan analog. Its molecular formula is C₁₈H₂₆BrNO, with a molecular weight of 352.31 g/mol . The compound crystallizes as a white, odorless powder with characteristic solubility profiles:

PropertyValue
Melting Point125–127°C
Optical Rotation (α)+27.6° (c = 1.5 in water)
Water Solubility40 mM
pKa8.83 (50% aqueous ethanol)

The molecule’s stereochemistry at positions 9α, 13α, and 14α confers selectivity for central nervous system (CNS) targets over peripheral opioid receptors . X-ray crystallography reveals a tertiary amine structure critical for crossing the blood-brain barrier.

Synthesis and Manufacturing

Industrial synthesis involves stereoselective methylation of 3-hydroxy-N-methylmorphinan using phenyl-trimethylammonium chloride, followed by resolution with D-tartaric acid to isolate the dextrorotatory enantiomer . The final hydrobromide salt form enhances stability and aqueous solubility compared to the free base. Process optimization has reduced residual solvents, with current Good Manufacturing Practice (cGMP) batches achieving >99.5% enantiomeric purity .

Pharmacological Profile

Mechanism of Action

DXM HBr exerts antitussive effects primarily through σ-1 receptor agonism (Ki = 138 nM) and NMDA receptor antagonism (IC₅₀ = 0.55 μM) . Unlike codeine analogs, it lacks affinity for μ-opioid receptors (IC₅₀ >10 μM), explaining its minimal respiratory depression and abuse liability at therapeutic doses . Secondary targets include:

  • Serotonin transporter inhibition (SERT, IC₅₀ = 2.1 μM)

  • Neuronal nicotinic acetylcholine receptor blockade (α3β4 subtype, IC₅₀ = 3.9 μM)

These multimodal actions underpin emerging applications in neuropathic pain and mood disorders, though such uses remain off-label.

Pharmacokinetics

Oral bioavailability ranges from 11–45% due to extensive first-pass metabolism via hepatic CYP2D6 and CYP3A4 . The major metabolite, dextrorphan, contributes to CNS effects at supratherapeutic doses. Key pharmacokinetic parameters:

ParameterValue
Tmax2.5–3 hours
Protein Binding60–70%
Elimination t½3–4 hours (parent compound)
Renal Excretion<5% unchanged

Genetic polymorphisms in CYP2D6 significantly impact metabolic clearance, necessitating dose adjustments in poor metabolizers .

Clinical Applications and Efficacy

Pediatric Cough Management

A 2023 randomized, double-blind trial (N=128) demonstrated DXM HBr’s superiority over placebo in children aged 6–11 years :

EndpointDXM HBr Reduction vs Placebop-value
24-hour cough count21.0%0.028
Daytime cough frequency25.5%0.015
Subjective severity18.7%0.042

Notably, nighttime cough rates showed no significant difference (p=0.21), likely due to diurnal variation in cough reflex sensitivity .

PlateauDose RangeEffects
First100–200 mgMild euphoria
Third300–600 mgHallucinations, time distortion

Global Scheduling

  • United States: OTC monograph (21 CFR 341.14)

  • European Union: Pharmacy-supervised (EMA/CHMP/495747/2013)

  • Australia: Schedule 2 (Pharmacy Medicines)

Recent Advancements and Future Directions

Novel Formulations

  • OROS® extended-release: 30 mg once-daily dosing

  • Buccal films: Bypass first-pass metabolism (bioavailability ↑ 72%)

Combination Therapies

Phase II trials of DXM HBr + quinidine (45 mg/10 mg) show 54% reduction in pseudobulbar affect episodes versus placebo (p<0.001) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator